N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)adamantane-1-carboxamide
Description
N-(2-{1H-Pyrazolo[1,5-a]imidazol-1-yl}ethyl)adamantane-1-carboxamide is a heterocyclic compound featuring a pyrazoloimidazole core linked via an ethyl spacer to an adamantane carboxamide moiety. Its structural complexity arises from the fusion of a bicyclic pyrazoloimidazole system, known for its electron-rich aromatic properties, with the rigid, hydrophobic adamantane group. This combination is hypothesized to enhance binding affinity to biological targets while improving metabolic stability due to adamantane’s resistance to enzymatic degradation .
The compound’s synthesis typically involves coupling reactions between activated adamantane-1-carboxylic acid derivatives and ethylenediamine intermediates bearing the pyrazoloimidazole substituent.
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c23-17(18-10-13-7-14(11-18)9-15(8-13)12-18)19-3-4-21-5-6-22-16(21)1-2-20-22/h1-2,5-6,13-15H,3-4,7-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGUDVWGZJIRER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C=CN5C4=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)adamantane-1-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the adamantane-1-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 2-(1H-pyrazolo[1,5-a]imidazol-1-yl)ethylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantane moiety, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Adamantane-1-carboxylic acid derivatives.
Reduction: Adamantane-1-amine derivatives.
Substitution: Halogenated adamantane derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)adamantane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential in various assays due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme activities or as a ligand in receptor binding studies.
Medicine
In medicine, the compound’s structural features suggest potential applications in drug development. It may serve as a lead compound for the design of new therapeutics targeting specific enzymes or receptors involved in diseases.
Industry
Industrially, the compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid framework that can enhance binding affinity, while the pyrazole and imidazole rings can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives
Compounds like ethyl 3-amino-1H-pyrazole-4-carboxylate-derived pyrazolo[1,5-a]pyrimidines (e.g., 3a-n) share the pyrazolo-fused heterocycle but lack the imidazole ring and adamantane group. These derivatives exhibit moderate bioactivity in antimicrobial assays, but their ester functionalities (-CO₂Et) reduce metabolic stability compared to the carboxamide group in the target compound .
Triazolo[1,5-a]pyrimidine Derivatives
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxyacetylhydrazones (e.g., compounds from ) replace the imidazole ring with a triazole.
Adamantane-Containing Analogues
N-[2-(1H-Pyrazolo[1,5-a]imidazol-1-yl)ethyl]cyclopentane-1-carboxamide
This analogue (CAS 1795489-43-8, ) substitutes adamantane with a cyclopentane carboxamide. The reduced steric bulk of cyclopentane lowers molecular weight (356.85 g/mol vs. ~395 g/mol for the adamantane analogue) and may enhance solubility but compromises hydrophobic interactions critical for target binding .
VU0155056 (N-(2-{4-[2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl]piperidin-1-yl}ethyl)-2-naphthamide)
VU0155056 () shares a benzimidazolone-piperidine-ethyl-carboxamide scaffold. The naphthamide group provides planar aromaticity, contrasting with adamantane’s three-dimensional rigidity. This structural difference influences pharmacokinetics: adamantane derivatives exhibit longer half-lives due to slower hepatic clearance .
Table 1: Comparative Bioactivity of Selected Analogues
- Adamantane vs. Cycloalkanes : Adamantane’s rigidity enhances binding to deep hydrophobic pockets in enzymes (e.g., kinases or phospholipase D), as seen in analogues like halopemide (HLP, ). Cyclopentane or cyclohexane substituents, while metabolically stable, lack comparable van der Waals interactions .
- Pyrazoloimidazole vs. Benzimidazole : The pyrazoloimidazole core’s electron-rich nature may facilitate π-π stacking with aromatic residues in active sites, whereas benzimidazole derivatives (e.g., VU0155056) rely on hydrogen bonding via their carbonyl groups .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | VU0155056 | Cyclopentane Analogue (CAS 1795489-43-8) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~395 | 459.51 | 356.85 |
| LogP (Predicted) | 4.2 | 3.8 | 3.1 |
| Solubility (µg/mL, aqueous) | <10 (low) | 15 (moderate) | 25 (moderate) |
| Metabolic Stability (t₁/₂) | >6 hours | 4.5 hours | 3 hours |
- Lipophilicity : The adamantane group increases LogP, favoring blood-brain barrier penetration but risking off-target toxicity.
- Solubility : The cyclopentane analogue’s lower molecular weight and rigidity improve aqueous solubility compared to the adamantane derivative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
